molecular formula C21H16O B14608249 2H-1-Benzopyran, 2,4-diphenyl- CAS No. 58530-41-9

2H-1-Benzopyran, 2,4-diphenyl-

Cat. No.: B14608249
CAS No.: 58530-41-9
M. Wt: 284.3 g/mol
InChI Key: PSECHZUUNNFOQK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 2,4-diphenyl- is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring. This compound is part of the benzopyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2H-1-Benzopyran, 2,4-diphenyl- can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-ketoesters in the presence of acid catalysts . Another method is the Fries rearrangement, where phenolic esters are heated with a Lewis acid catalyst to yield hydroxyketones . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2H-1-Benzopyran, 2,4-diphenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2H-1-Benzopyran, 2,4-diphenyl- can be compared with other similar compounds such as:

The uniqueness of 2H-1-Benzopyran, 2,4-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

58530-41-9

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

2,4-diphenyl-2H-chromene

InChI

InChI=1S/C21H16O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-15,21H

InChI Key

PSECHZUUNNFOQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(C3=CC=CC=C3O2)C4=CC=CC=C4

Origin of Product

United States

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